molecular formula C7H11Cl2N3O2 B6263664 2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylic acid dihydrochloride CAS No. 2225144-22-7

2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylic acid dihydrochloride

Cat. No. B6263664
CAS RN: 2225144-22-7
M. Wt: 240.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylic acid dihydrochloride, abbreviated as 2H4H5H6H7H-PP-DHC, is an organic compound that has recently been gaining attention in the scientific community due to its potential applications in various fields. This compound has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

2H4H5H6H7H-PP-DHC has been studied for its potential applications in various fields. It has been used as a catalyst in organic synthesis, as a ligand in coordination chemistry, and as an inhibitor of the enzyme acetylcholinesterase. Additionally, this compound has been studied for its potential use as an anti-inflammatory agent, an antioxidant, and an anti-tumor agent.

Mechanism of Action

The mechanism of action of 2H4H5H6H7H-PP-DHC is not yet fully understood. However, it is believed that the compound binds to the active site of the acetylcholinesterase enzyme, thus preventing the enzyme from catalyzing the hydrolysis of acetylcholine. Additionally, it is believed that the compound may also act as an antioxidant and anti-inflammatory agent by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2H4H5H6H7H-PP-DHC have not yet been fully studied. However, it has been shown to inhibit the enzyme acetylcholinesterase, which can lead to an increase in acetylcholine levels and a decrease in neurotransmission. Additionally, the compound has been shown to possess antioxidant and anti-inflammatory properties, which can lead to a decrease in oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

2H4H5H6H7H-PP-DHC has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize, which makes it a cost-effective option for research purposes. Additionally, it has a low toxicity profile, making it safe to use in experiments. However, one limitation is that the compound is not very stable and can degrade over time.

Future Directions

There are several potential future directions for the research and development of 2H4H5H6H7H-PP-DHC. One potential direction is to further study the compound’s mechanism of action in order to better understand its biochemical and physiological effects. Additionally, further research could be conducted to optimize the synthesis method and increase the yield of the desired compound. Additionally, studies could be conducted to investigate the compound’s potential applications in other fields, such as drug delivery and nanotechnology.

Synthesis Methods

2H4H5H6H7H-PP-DHC is synthesized through a multi-step process that begins with the reaction of 4-chloropyridine-3-carboxylic acid with hydrazine hydrate. The resulting product is then reacted with 3-chloropyridine-2-carboxylic acid, which yields the desired compound. This synthesis method has been studied and optimized in order to maximize the yield of the desired compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylic acid dihydrochloride involves the condensation of 2-amino-3-cyanopyridine with ethyl acetoacetate followed by cyclization with hydrazine hydrate. The resulting pyrazolopyridine intermediate is then subjected to carboxylation and subsequent salt formation with hydrochloric acid.", "Starting Materials": [ "2-amino-3-cyanopyridine", "ethyl acetoacetate", "hydrazine hydrate", "carbon dioxide", "hydrochloric acid" ], "Reaction": [ "Step 1: Condensation of 2-amino-3-cyanopyridine with ethyl acetoacetate in the presence of a base such as sodium ethoxide or potassium carbonate to form the corresponding enamine.", "Step 2: Cyclization of the enamine with hydrazine hydrate to form the pyrazolopyridine intermediate.", "Step 3: Carboxylation of the pyrazolopyridine intermediate with carbon dioxide in the presence of a base such as triethylamine or pyridine to form the carboxylic acid.", "Step 4: Salt formation of the carboxylic acid with hydrochloric acid to form the dihydrochloride salt of 2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylic acid." ] }

CAS RN

2225144-22-7

Product Name

2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylic acid dihydrochloride

Molecular Formula

C7H11Cl2N3O2

Molecular Weight

240.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.